molecular formula C22H17O4P B099319 Naphthalen-2-yl diphenyl phosphate CAS No. 18872-49-6

Naphthalen-2-yl diphenyl phosphate

Cat. No.: B099319
CAS No.: 18872-49-6
M. Wt: 376.3 g/mol
InChI Key: JSJUBNHZCFKUKY-UHFFFAOYSA-N
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Description

Naphthalen-2-yl diphenyl phosphate is an organic compound with the molecular formula C22H17O4P. It is also known by other names such as phosphoric acid, 2-naphthalenyl diphenyl ester. This compound is characterized by the presence of a naphthalene ring bonded to a diphenyl phosphate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl diphenyl phosphate can be synthesized through the reaction of 2-naphthol with diphenyl chlorophosphate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

2-Naphthol+Diphenyl chlorophosphateNaphthalen-2-yl diphenyl phosphate+HCl\text{2-Naphthol} + \text{Diphenyl chlorophosphate} \rightarrow \text{this compound} + \text{HCl} 2-Naphthol+Diphenyl chlorophosphate→Naphthalen-2-yl diphenyl phosphate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can lead to the formation of different phosphoric acid derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Naphthalen-2-yl diphenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl diphenyl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl diphenyl phosphate
  • Phosphoric acid, 2-naphthalenyl diphenyl ester
  • Phosphoric acid, 2-naphthalenyl ester-diphenyl ester

Uniqueness

Naphthalen-2-yl diphenyl phosphate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

naphthalen-2-yl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17O4P/c23-27(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)26-22-16-15-18-9-7-8-10-19(18)17-22/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJUBNHZCFKUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603367
Record name Naphthalen-2-yl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18872-49-6
Record name Naphthalen-2-yl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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